Defined Mass Shift and Isotopic Purity Enable Unambiguous Analyte Discrimination
Chloroethane-1,1-d2 provides a mass shift of M+2 (Δm/z = +2) relative to unlabeled chloroethane, with a certified isotopic purity of 98 atom % D . In contrast, unlabeled chloroethane exhibits a molecular ion at m/z 64.5, making it indistinguishable from the analyte in MS-based assays. This mass shift allows for the simultaneous detection and quantification of native chloroethane and the internal standard without spectral overlap, a prerequisite for accurate isotope dilution mass spectrometry [1].
| Evidence Dimension | Mass Shift (Relative to Unlabeled) |
|---|---|
| Target Compound Data | M+2 (Δm/z = +2) |
| Comparator Or Baseline | Unlabeled Chloroethane (CAS 75-00-3) with M (no mass shift) |
| Quantified Difference | +2 Da |
| Conditions | Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analysis |
Why This Matters
The M+2 shift ensures baseline separation of internal standard and analyte signals, preventing cross-talk and enabling robust quantitative calibration in complex matrices.
- [1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. doi:10.1002/rcm.1790 View Source
